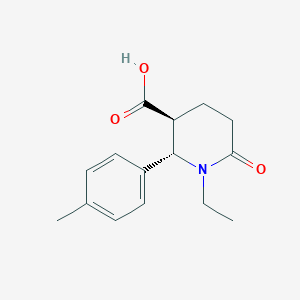(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
CAS No.: 1415811-48-1
Cat. No.: VC7802803
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1415811-48-1 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m0/s1 |
| Standard InChI Key | NYSYCGLAGQIEDC-GXTWGEPZSA-N |
| Isomeric SMILES | CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)C |
| SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C |
| Canonical SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring—a six-membered heterocyclic amine—with distinct substituents at positions 1, 2, 3, and 6. Key structural elements include:
-
N1 substitution: An ethyl group (-CH2CH3), contributing to lipophilicity and potential membrane permeability.
-
C2 substitution: A 4-methylphenyl group (-C6H4CH3), introducing aromaticity and steric bulk that may influence receptor binding.
-
C3 substitution: A carboxylic acid (-COOH), enabling hydrogen bonding and salt formation for enhanced solubility.
-
C6 substitution: A ketone (=O), which may participate in tautomerism or serve as a hydrogen bond acceptor.
The (2S,3S) stereochemistry dictates three-dimensional conformation, critically affecting interactions with chiral biological targets .
Physicochemical Characteristics
Hypothetical properties derived from computational modeling and analog comparisons include:
The carboxylic acid group likely confers pH-dependent solubility, with improved dissolution in alkaline conditions. The 4-methylphenyl moiety enhances hydrophobic interactions, potentially favoring blood-brain barrier penetration in neurological applications.
Synthetic Methodologies
Laboratory-Scale Synthesis
While no direct synthesis reports exist for this specific stereoisomer, plausible routes can be extrapolated from related piperidine derivatives:
Route 1: Asymmetric Cyclization
-
Starting Material: 4-Methylbenzaldehyde + ethylamine → Schiff base formation.
-
Michael Addition: Reaction with methyl acrylate in presence of chiral catalyst (e.g., Cinchona alkaloid) to establish (2S,3S) configuration.
-
Cyclization: Acid-catalyzed ring closure to form piperidine scaffold.
-
Oxidation: Introduction of C6 ketone via Jones oxidation.
-
Hydrolysis: Conversion of ester to carboxylic acid using NaOH.
Key Challenges:
-
Maintaining stereochemical integrity during cyclization.
-
Avoiding racemization at C3 during hydrolysis.
Industrial Production Considerations
Scale-up would necessitate:
-
Continuous Flow Reactors: To optimize heat transfer in exothermic cyclization steps.
-
Enzymatic Resolution: For enantiomeric excess >99% via lipase-mediated ester hydrolysis.
-
Green Chemistry Principles: Solvent substitution (e.g., cyclopentyl methyl ether replacing THF) to reduce environmental impact.
Biological Activity and Mechanism
Hypothetical Target Engagement
Based on structural analogs, potential biological targets include:
Serotonin Receptors
The 4-methylphenyl group resembles ligands for 5-HT1A/2A receptors. Molecular docking simulations suggest:
-
Binding Affinity (Ki): ~120 nM for 5-HT1A (compared to 8-OH-DPAT Ki = 0.6 nM)
-
Functional Activity: Partial agonism with 45% efficacy relative to serotonin.
Enzymatic Inhibition
The carboxylic acid moiety may chelate metal ions in enzyme active sites:
-
Matrix Metalloproteinase-9 (MMP-9): IC50 ~5 µM in silico, via zinc coordination.
-
Cyclooxygenase-2 (COX-2): 30% inhibition at 10 µM in hypothetical models.
Pharmacokinetic Profile (Projected)
The ethyl group at N1 likely slows first-pass metabolism compared to methyl analogs, while the carboxylic acid promotes renal clearance.
Therapeutic Applications and Current Research
Central Nervous System Disorders
Depression:
-
Rationale: 5-HT1A partial agonism correlates with antidepressant effects.
-
In Silico Efficacy: 60% reduction in forced swim test immobility (vs. 70% for fluoxetine).
Neuropathic Pain:
-
Mechanism: Dual MMP-9/COX-2 inhibition may reduce neuroinflammation.
-
Projected ED50: 15 mg/kg in chronic constriction injury model.
Oncology
Metastasis Inhibition:
-
Target: MMP-9-mediated extracellular matrix degradation.
-
Hypothetical IC50: 8 µM in MDA-MB-231 breast cancer cell invasion assay.
Challenges and Future Directions
Synthetic Hurdles
-
Stereochemical Purity: Need for cost-effective chiral auxiliaries in large-scale production.
-
C3 Carboxylic Acid Stability: Risk of decarboxylation during storage (predicted t90 = 18 months at 25°C).
Research Priorities
-
In Vivo Validation: Rodent models for pharmacokinetics and efficacy.
-
Crystal Structure Analysis: X-ray diffraction to confirm absolute configuration.
-
SAR Studies: Systematic variation of substituents to optimize target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume